5,5-Bis(bromomethyl)-2-ethoxy-1,3,2-dioxaphosphorinane 2-oxide
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Overview
Description
5,5-Bis(bromomethyl)-2-ethoxy-1,3,2-dioxaphosphorinane 2-oxide is an organophosphorus compound known for its unique structural properties and reactivity. This compound features a dioxaphosphorinane ring with bromomethyl and ethoxy substituents, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Bis(bromomethyl)-2-ethoxy-1,3,2-dioxaphosphorinane 2-oxide typically involves the reaction of 2,2-bis(bromomethyl)-1,3-propanediol with ethyl phosphorodichloridate in the presence of a base such as triethylamine. The reaction is carried out in an anhydrous solvent like tetrahydrofuran at room temperature. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
5,5-Bis(bromomethyl)-2-ethoxy-1,3,2-dioxaphosphorinane 2-oxide undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ethoxy group can be hydrolyzed to form the corresponding hydroxyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiolate, or primary amines in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include substituted dioxaphosphorinane derivatives, hydroxyl derivatives, and various oxidized or reduced forms of the original compound.
Scientific Research Applications
5,5-Bis(bromomethyl)-2-ethoxy-1,3,2-dioxaphosphorinane 2-oxide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organophosphorus compounds.
Biology: Investigated for its potential as a biochemical probe due to its reactivity with nucleophiles.
Medicine: Explored for its potential use in drug development, particularly in designing enzyme inhibitors.
Industry: Utilized in the production of flame retardants and plasticizers due to its phosphorus content.
Mechanism of Action
The mechanism of action of 5,5-Bis(bromomethyl)-2-ethoxy-1,3,2-dioxaphosphorinane 2-oxide involves its interaction with nucleophilic sites in target molecules. The bromomethyl groups act as electrophilic centers, facilitating nucleophilic substitution reactions. The ethoxy group can also participate in hydrolysis, leading to the formation of reactive intermediates that can further interact with biological or chemical targets.
Comparison with Similar Compounds
Similar Compounds
- 5,5-Bis(bromomethyl)-2-methoxy-1,3,2-dioxaphosphorinane 2-oxide
- 5,5-Bis(chloromethyl)-2-ethoxy-1,3,2-dioxaphosphorinane 2-oxide
- 5,5-Bis(bromomethyl)-2-phenoxy-1,3,2-dioxaphosphorinane 2-oxide
Uniqueness
Compared to similar compounds, 5,5-Bis(bromomethyl)-2-ethoxy-1,3,2-dioxaphosphorinane 2-oxide is unique due to its specific combination of bromomethyl and ethoxy substituents. This combination provides distinct reactivity patterns and makes it particularly useful in applications requiring selective nucleophilic substitution and hydrolysis reactions.
Properties
CAS No. |
42983-32-4 |
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Molecular Formula |
C7H13Br2O4P |
Molecular Weight |
351.96 g/mol |
IUPAC Name |
5,5-bis(bromomethyl)-2-ethoxy-1,3,2λ5-dioxaphosphinane 2-oxide |
InChI |
InChI=1S/C7H13Br2O4P/c1-2-11-14(10)12-5-7(3-8,4-9)6-13-14/h2-6H2,1H3 |
InChI Key |
QDYVUMSONFTXBY-UHFFFAOYSA-N |
Canonical SMILES |
CCOP1(=O)OCC(CO1)(CBr)CBr |
Origin of Product |
United States |
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